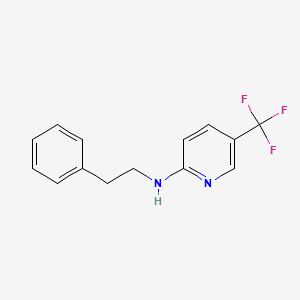
N-(2-phenylethyl)-5-(trifluoromethyl)-2-pyridinamine
Vue d'ensemble
Description
N-(2-phenylethyl)-5-(trifluoromethyl)-2-pyridinamine, also known as PEPA, is a chemical compound that belongs to the family of pyridineamines. PEPA has gained attention in the scientific community due to its potential as a pharmacological tool in studying the function of AMPA receptors.
Mécanisme D'action
N-(2-phenylethyl)-5-(trifluoromethyl)-2-pyridinamine binds to the ligand-binding domain of AMPA receptors and induces a conformational change that leads to the activation of the receptor. This activation results in the influx of cations such as calcium and sodium into the postsynaptic neuron, leading to depolarization and the generation of an action potential.
Biochemical and Physiological Effects:
The activation of AMPA receptors by N-(2-phenylethyl)-5-(trifluoromethyl)-2-pyridinamine can lead to a variety of biochemical and physiological effects. For example, the influx of calcium into the postsynaptic neuron can activate various intracellular signaling pathways that are involved in synaptic plasticity, gene expression, and cell survival. The activation of AMPA receptors can also lead to the release of neurotransmitters such as dopamine and serotonin, which play important roles in mood regulation and reward processing.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-phenylethyl)-5-(trifluoromethyl)-2-pyridinamine has several advantages as a pharmacological tool for studying AMPA receptors. It is a potent and selective agonist of AMPA receptors, which allows for precise control over the activation of these receptors. Additionally, N-(2-phenylethyl)-5-(trifluoromethyl)-2-pyridinamine has a relatively long half-life, which allows for sustained activation of AMPA receptors. However, there are also limitations to the use of N-(2-phenylethyl)-5-(trifluoromethyl)-2-pyridinamine in lab experiments. For example, N-(2-phenylethyl)-5-(trifluoromethyl)-2-pyridinamine has poor solubility in aqueous solutions, which can limit its use in certain experimental paradigms. Additionally, the effects of N-(2-phenylethyl)-5-(trifluoromethyl)-2-pyridinamine on AMPA receptors can be influenced by factors such as receptor desensitization and internalization.
Orientations Futures
There are several future directions for research on N-(2-phenylethyl)-5-(trifluoromethyl)-2-pyridinamine and its role in AMPA receptor function. One area of interest is the development of more potent and selective AMPA receptor agonists that can be used to investigate the role of these receptors in various physiological and pathological processes. Another area of interest is the development of AMPA receptor modulators that can enhance or inhibit the activity of these receptors. Finally, there is a need for further research on the effects of AMPA receptor activation on various intracellular signaling pathways and the potential therapeutic applications of AMPA receptor modulators.
Applications De Recherche Scientifique
N-(2-phenylethyl)-5-(trifluoromethyl)-2-pyridinamine has been shown to be a potent and selective agonist of AMPA receptors, which are ionotropic glutamate receptors that play a crucial role in synaptic transmission and plasticity. N-(2-phenylethyl)-5-(trifluoromethyl)-2-pyridinamine has been used in various studies to investigate the function of AMPA receptors in the central nervous system. For example, N-(2-phenylethyl)-5-(trifluoromethyl)-2-pyridinamine has been used to study the role of AMPA receptors in long-term potentiation, a process that underlies learning and memory.
Propriétés
IUPAC Name |
N-(2-phenylethyl)-5-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2/c15-14(16,17)12-6-7-13(19-10-12)18-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVBDWQZFXYFOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47199496 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-[(4-cyano-2-fluorobenzoyl)amino]benzoate](/img/structure/B4390683.png)
![2-{4-[(allylamino)methyl]-2-ethoxyphenoxy}-N-phenylacetamide hydrochloride](/img/structure/B4390689.png)
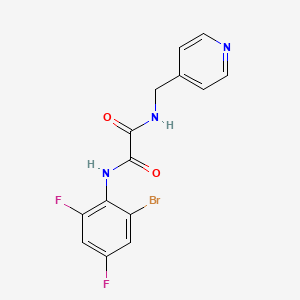
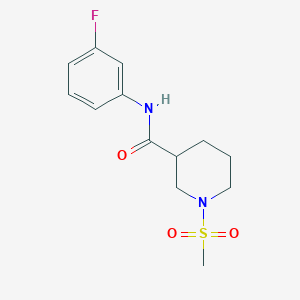
![N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(phenylthio)propanamide](/img/structure/B4390705.png)
![2-bromo-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4390706.png)
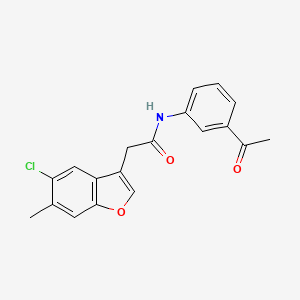
![4-(ethylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B4390722.png)
![2-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-1H-benzimidazole](/img/structure/B4390733.png)
![5-{[(4-isopropylphenyl)amino]sulfonyl}-2-methylbenzamide](/img/structure/B4390740.png)
![N-bicyclo[2.2.1]hept-2-yl-2-fluorobenzamide](/img/structure/B4390743.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-isobutylbenzamide](/img/structure/B4390750.png)
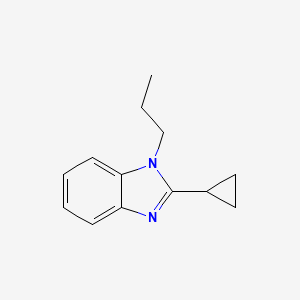
![N-(1,1-dioxidotetrahydro-3-thienyl)-2-methoxy-N-[(5-methyl-2-furyl)methyl]benzamide](/img/structure/B4390774.png)